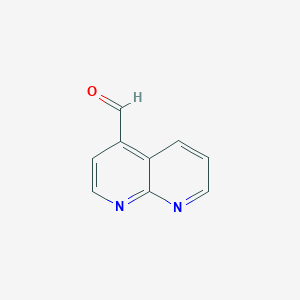
1,8-Naphthyridine-4-carbaldehyde
Vue d'ensemble
Description
1,8-Naphthyridine-4-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-4-carbaldehyde can be synthesized through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 1,8-Naphthyridine-4-carboxylic acid.
Reduction: 1,8-Naphthyridine-4-methanol.
Substitution: Various substituted 1,8-naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,8-Naphthyridine-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine-4-carbaldehyde involves its interaction with biological targets such as DNA and enzymes. As a DNA intercalator, it can insert itself between base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine-4-carbaldehyde can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Similar in structure but differs in the position of nitrogen atoms in the pyridine rings.
1,6-Naphthyridine: Another isomer with different nitrogen atom positions.
1,7-Naphthyridine: Also an isomer with unique properties due to its nitrogen atom arrangement.
Propriétés
IUPAC Name |
1,8-naphthyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCAFKJJCFELHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406207 | |
| Record name | 1,8-naphthyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64379-46-0 | |
| Record name | 1,8-naphthyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-chloro-1,8-naphthyridine-3-carbaldehyde and its tetrazolo derivative?
A1: The research focuses on synthesizing a series of 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives and exploring their potential as antimicrobial agents. 1,8-Naphthyridine derivatives, particularly those with a carbaldehyde group, are known to exhibit a wide range of biological activities.
Q2: Did the researchers find any promising antimicrobial activity in the synthesized compounds?
A: Yes, the synthesized compounds were screened for their antimicrobial activity, although specific results are not detailed in the abstract []. This screening likely involved testing the compounds against various bacterial and/or fungal strains to determine their efficacy in inhibiting microbial growth. Further research would be needed to determine the specific spectrum of activity, minimum inhibitory concentrations, and potential mechanisms of action for these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)


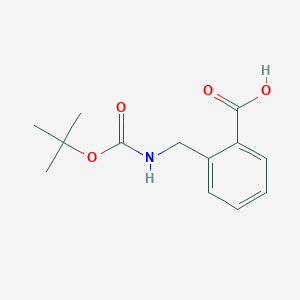
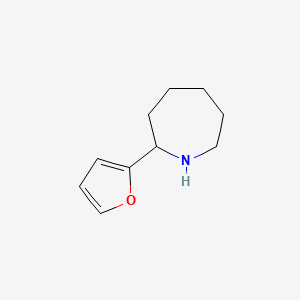
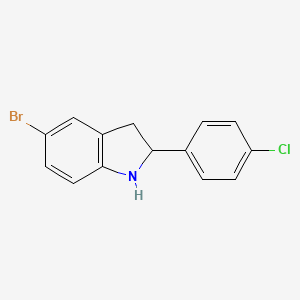
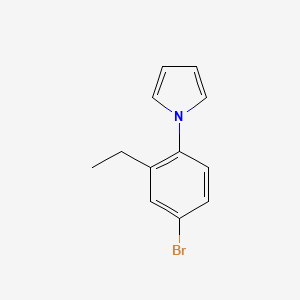

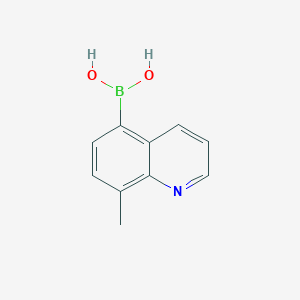
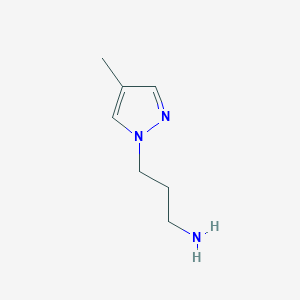
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)


